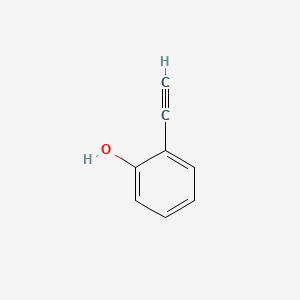

2-Ethynylphenol

Cat. No. B1266645

Key on ui cas rn:

5101-44-0

M. Wt: 118.13 g/mol

InChI Key: KTLQDZRFPKXZSB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04228126

Procedure details

A 500 ml., three-necked, round-bottomed flask equipped with a thermometer, magnetic stirring bar, reflux condenser, and means for providing a nitrogen atmosphere was charged with a solution of 2,3-benzofuran, 19.0 g. (0.161 mole) in 190 ml. (186 g., 2.35 mole) of pyridine. The reaction system was purged with nitrogen and kept under nitrogen atmosphere throughout the course of reaction. Then freshly cut sodium metal, 11.3 g. (0.490 mole), was added, and the mixture was stirred magnetically and heated with a silicon-oil bath at 190° (reaction mixture temperature 117°) for 4 hours. After cooling to room temperature, the black reaction mixture was treated by successive dropwise addition of 100 ml. of pyridine, 50 ml. of 50% (v/v) pyridine-water, and 100 ml. of water. The resulting red-brown reaction mixture was extracted with 400 ml. of ether. The pyridine-water layer was acidified with excess (750 ml.) of 6 N HCl solution, while the reaction temperature was kept between 20°-30° with an ice-water bath. The acidified mixture was extracted with four 300 ml.-portions of ether. The combined ethereal extracts were washed with 200 ml of 6 N HCl solution and three 200 ml.-portions of water, dried over MgSO4 and concentrated to give 15.3 g. of yellow-brown oil, which was further purified by distillation via a 5" Vigreux column giving rise to 11.7 g. (62% yield) of colorless product, bp12mm 72°-73°.

Name

pyridine water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Yield

62%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH:6]=[C:5]2[CH:7]=[CH:8][O:9][C:4]2=[CH:3][CH:2]=1.N1C=CC=CC=1.[Na].N1C=CC=CC=1.O>O>[OH:9][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=1[C:7]#[CH:8] |f:3.4,^1:15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C2C(=C1)C=CO2

|

Step Two

|

Name

|

|

|

Quantity

|

186 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Five

|

Name

|

pyridine water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1.O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred magnetically

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

, three-necked, round-bottomed flask equipped with a thermometer, magnetic stirring bar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for providing a nitrogen atmosphere

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction system was purged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

kept under nitrogen atmosphere throughout the course of reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(0.490 mole), was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated with a silicon-oil bath at 190°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(reaction mixture temperature 117°) for 4 hours

|

|

Duration

|

4 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the black reaction mixture was treated by successive dropwise addition of 100 ml

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting red-brown reaction mixture was extracted with 400 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept between 20°-30° with an ice-water bath

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The acidified mixture was extracted with four 300 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined ethereal extracts were washed with 200 ml of 6 N HCl solution and three 200 ml

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

-portions of water, dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 15.3 g

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

of yellow-brown oil, which was further purified by distillation via a 5" Vigreux column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving rise to 11.7 g

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C=CC=C1)C#C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 62% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |